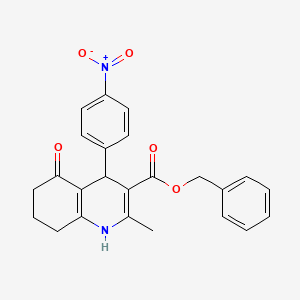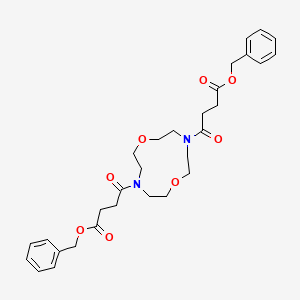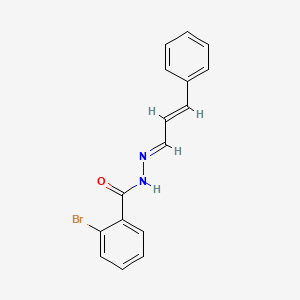![molecular formula C32H35N3O B11703515 9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11703515.png)
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-{3-[4-(ジフェニルメチル)ピペラジン-1-イル]プロピル}-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-オンは、カルバゾール誘導体クラスに属する複雑な有機化合物です。この化合物は、ジフェニルメチル基で置換されたピペラジン環とテトラヒドロカルバゾール部分を特徴としています。カルバゾール誘導体は、その多様な生物活性で知られており、潜在的な治療的用途について広く研究されています。
準備方法
合成経路と反応条件
9-{3-[4-(ジフェニルメチル)ピペラジン-1-イル]プロピル}-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-オンの合成は、通常、複数段階のプロセスを伴います。一般的な方法には、次の手順が含まれます。
ピペラジン中間体の形成: まず、ピペラジン環を、炭酸ナトリウムなどの塩基の存在下で、ジフェニルメチルクロリドとピペラジンを反応させることによって合成します。
アルキル化: 次に、ピペラジン中間体を1-ブロモ-3-クロロプロパンでアルキル化して、プロピル鎖を導入します。
環化: 得られた生成物を、酸性条件下で2,3,4,9-テトラヒドロ-1H-カルバゾール-1-オンと環化させて、最終的な化合物を形成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、大規模生産向けに最適化されています。これには、連続フロー反応器、自動合成、および精製技術の使用が含まれ、高収率と純度が保証されます。
化学反応の分析
反応の種類
9-{3-[4-(ジフェニルメチル)ピペラジン-1-イル]プロピル}-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化して、対応する酸化生成物を生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: この化合物は、特にピペラジン環において、ハロゲン化アルキルやアシルクロリドなどの試薬を使用して、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
主要な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアミンの生成。
置換: N-アルキルまたはN-アシル誘導体の生成。
科学研究への応用
9-{3-[4-(ジフェニルメチル)ピペラジン-1-イル]プロピル}-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-オンは、さまざまな科学研究に用いられてきました。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 受容体結合研究におけるリガンドとしての可能性について調査されています。
医学: 抗精神病薬や制吐薬など、潜在的な治療効果について研究されています。
工業: 特定の電気的または光学的特性を持つ新素材の開発に利用されています。
科学的研究の応用
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antipsychotic and antiemetic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
9-{3-[4-(ジフェニルメチル)ピペラジン-1-イル]プロピル}-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-オンの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、ドーパミン受容体やセロトニン受容体に結合して、拮抗薬として作用することが知られています。この相互作用は、神経伝達物質の活動を調節し、統合失調症や悪心などの病状における治療効果に貢献すると考えられています。
類似の化合物との比較
類似の化合物
1,2,3,9-テトラヒドロ-4(H)-カルバゾール-4-オン: 類似の構造的特徴を持つカルバゾール誘導体です。
4-(3-(4-ベンジルピペラジン-1-イル)プロポキシ)-7-メトキシ-3-置換フェニル-2H-クロメン-2-オン: ピペラジン環を持ち、同様の生物活性を持つ別の化合物です。
独自性
9-{3-[4-(ジフェニルメチル)ピペラジン-1-イル]プロピル}-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-オンは、その特定の置換パターンと、ピペラジン部分とカルバゾール部分の両方の存在によってユニークです。このユニークな構造は、その独特の薬理学的プロファイルと潜在的な治療的用途に貢献しています。
類似化合物との比較
Similar Compounds
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A carbazole derivative with similar structural features.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine ring and similar biological activities.
Uniqueness
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern and the presence of both piperazine and carbazole moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
特性
分子式 |
C32H35N3O |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
9-[3-(4-benzhydrylpiperazin-1-yl)propyl]-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C32H35N3O/c36-30-18-9-16-28-27-15-7-8-17-29(27)35(32(28)30)20-10-19-33-21-23-34(24-22-33)31(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,11-15,17,31H,9-10,16,18-24H2 |
InChIキー |
ZTLJKVOKAFULTA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1)N(C3=CC=CC=C23)CCCN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703433.png)
![(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11703434.png)

![4-tert-butyl-N-(2,6-dimethylphenyl)-1-{methyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}cyclohexanecarboxamide](/img/structure/B11703440.png)
![3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B11703441.png)
![1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B11703442.png)
![3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11703460.png)

![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11703468.png)

![Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate](/img/structure/B11703482.png)
![2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol](/img/structure/B11703486.png)

![N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide](/img/structure/B11703493.png)
